molecular formula C9H10ClNO B3389054 N-[2-(chloromethyl)phenyl]acetamide CAS No. 90562-37-1

N-[2-(chloromethyl)phenyl]acetamide

Cat. No.: B3389054
CAS No.: 90562-37-1
M. Wt: 183.63 g/mol
InChI Key: WKVBPRDIWSTGKG-UHFFFAOYSA-N
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Description

N-[2-(Chloromethyl)phenyl]acetamide (CAS: 90562-37-1) is an aromatic acetamide derivative characterized by a chloromethyl (-CH₂Cl) substituent at the ortho position of the phenyl ring attached to the acetamide group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure combines the electron-withdrawing acetamide group with the reactive chloromethyl moiety, enabling diverse chemical modifications such as nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name

N-[2-(chloromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVBPRDIWSTGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292203
Record name N-[2-(Chloromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90562-37-1
Record name N-[2-(Chloromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90562-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Chloromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(chloromethyl)phenyl]acetamide can be synthesized through several methods. One common method involves the reaction of 2-chloromethylbenzoyl chloride with acetamide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The compound is then isolated and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(chloromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-[2-(aminomethyl)phenyl]acetamide, while oxidation can produce N-[2-(carboxymethyl)phenyl]acetamide.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

N-[2-(chloromethyl)phenyl]acetamide is widely utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. The chlorine atom in the compound is highly reactive, allowing it to undergo nucleophilic substitution reactions, which facilitate the formation of new compounds. For instance, it can be transformed into derivatives such as N-[2-(aminomethyl)phenyl]acetamide through reactions with amines.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound is employed in studies related to enzyme inhibition and protein modification. Its ability to modify proteins makes it a valuable tool for investigating biochemical pathways and understanding disease mechanisms. For example, studies have shown its potential in developing compounds that inhibit specific enzymes involved in disease processes.

Anticonvulsant Activity

Recent investigations into derivatives of this compound have revealed their anticonvulsant properties. A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited significant activity against maximal electroshock seizures, highlighting the compound's potential as a basis for developing new antiepileptic drugs (AEDs) .

CompoundED50 (mg/kg)Toxicity (TD50)Protective Index (PI)
2052.30>500>9.56
Valproic Acid4857841.6
Phenytoin28.10>100>3.6

Medical Applications

Drug Development

This compound serves as a precursor for synthesizing drugs with therapeutic effects. Its derivatives are being explored for their potential in treating conditions such as epilepsy and other neurological disorders. The structure-activity relationship (SAR) studies conducted on these derivatives reveal insights into how modifications can enhance pharmacological activity .

Industrial Applications

Production of Polymers and Resins

In industrial settings, this compound is used in producing polymers, resins, and other industrial chemicals. Its reactivity allows it to participate in polymerization processes, contributing to the development of materials with desirable properties for various applications.

Case Studies

Antimicrobial Activity

A study conducted on newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated their antimicrobial potential against various pathogens including Staphylococcus aureus and Candida albicans. The study utilized quantitative structure-activity relationship (QSAR) analysis to assess the effectiveness of these compounds based on their chemical structures .

Compound TypeActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Yeast
N-(4-chlorophenyl)Highly EffectiveLess EffectiveModerately Effective
N-(3-bromophenyl)Highly EffectiveLess EffectiveModerately Effective

Mechanism of Action

The mechanism of action of N-[2-(chloromethyl)phenyl]acetamide involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be easily substituted by various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various chemical reactions and synthesis processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations and Molecular Geometry

2-Chloro-N-phenylacetamide (NPCA)
  • Structure : Features a chlorine atom directly attached to the acetamide’s α-carbon (C-2) and a phenyl group at the nitrogen.
  • Geometry : The N–H and C=O bonds are antiparallel, while the C–Cl and C=O bonds adopt a syn conformation. The dihedral angle between the amide group and phenyl ring is 16.0°, promoting planar packing .
  • Crystal Packing : Infinite chains via N–H⋯O hydrogen bonds along the [101] direction .
2-Chloro-N-(4-fluorophenyl)acetamide
  • Structure : Substitutes the phenyl group with a 4-fluorophenyl ring.
  • Geometry : Intramolecular C–H⋯O interactions and intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice. Fluorine’s electronegativity enhances dipole interactions compared to chlorine .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Incorporates a dichlorophenyl group and a thiazol ring at the nitrogen.
  • Geometry: The dichlorophenyl and thiazol rings form a dihedral angle of 79.7°, creating a non-planar structure. Intermolecular N–H⋯N hydrogen bonds generate 1D chains .
N-[2-(Chloromethyl)phenyl]acetamide

Spectroscopic and Analytical Characteristics

Compound IR Absorption (cm⁻¹) NMR Key Shifts (δ, ppm) Reference
NPCA N–H (~3300), C=O (~1680) C=O (167.5), C–Cl (45.2)
2e (Trichloro-naphthyl derivative) C=O (1705), N–H (3320) CH₂ (4.1–4.3), aromatic (7.2–8.5)
2f (Trichloro-thienyl derivative) C=O (1710), N–H (3340) CH₂ (4.2), thienyl H (6.8–7.1)
This compound Expected: C=O (~1680), C–Cl (~650) CH₂Cl (~4.5), acetamide CH₃ (~2.1)

Hydrogen Bonding and Crystal Packing

  • NPCA : Chains via N–H⋯O bonds; planar arrangement due to small dihedral angles .
  • Thiazol Derivatives : N–H⋯N bonds form R₂²(8) motifs, leading to zigzag chains .
  • Fluorophenyl Analog : Combines intramolecular C–H⋯O and intermolecular N–H⋯O interactions, enhancing thermal stability .

Biological Activity

N-[2-(Chloromethyl)phenyl]acetamide, a member of the chloroacetamide family, has garnered attention due to its diverse biological activities. This compound exhibits significant antimicrobial, anticonvulsant, and antidepressant properties, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

The antimicrobial potential of this compound and its derivatives has been extensively studied. Research indicates that chloroacetamides are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). However, their effectiveness against Gram-negative bacteria like Escherichia coli is comparatively lower .

Key Findings:

  • Effectiveness Against Bacteria:
    • Strong activity against Gram-positive bacteria.
    • Moderate activity against yeast strains such as Candida albicans.
  • Structure-Activity Relationship (SAR):
    • The position of substituents on the phenyl ring significantly influences biological activity.
    • Compounds with halogenated phenyl rings (e.g., N-(4-chlorophenyl)) demonstrated higher lipophilicity, enhancing their ability to penetrate bacterial membranes .

Table 1: Antimicrobial Activity of Selected Chloroacetamides

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(4-chlorophenyl)acetamideHighModerateModerate
N-(3-bromophenyl)acetamideModerateLowHigh
N-(2-chlorophenyl)acetamideHighLowModerate

2. Anticonvulsant Activity

This compound derivatives have also been evaluated for their anticonvulsant properties. In various animal models, these compounds exhibited significant protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) .

Study Highlights:

  • Screening Models:
    • MES and PTZ tests were utilized for initial screening.
    • Some derivatives showed notable activity in the 6-Hz model, indicating potential for treating therapy-resistant epilepsy.
  • Toxicity Assessment:
    • Acute neurological toxicity was assessed using the rotarod test, revealing that most compounds had acceptable safety profiles .

Table 2: Anticonvulsant Activity in Animal Models

CompoundMES Protection (mg/kg)PTZ Protection (mg/kg)Toxicity (Rotarod Test)
N-(3-chlorophenyl)acetamide100Not EffectiveLow
N-(3-trifluoromethylphenyl)acetamide30100Moderate

3. Antidepressant Activity

Recent studies have explored the antidepressant potential of this compound derivatives. In vivo evaluations using the tail suspension test (TST) and forced swimming test (FST) indicated that several synthesized compounds exhibited moderate to good antidepressant activity .

Research Insights:

  • Mechanism of Action:
    • Compounds were shown to interact with monoamine oxidase A (MAO-A), a key enzyme involved in neurotransmitter metabolism.
  • Dosing Effects:
    • Significant reductions in immobility time were observed at doses of 30 mg/kg and above, suggesting a dose-dependent response .

Table 3: Antidepressant Activity Evaluation

CompoundDose (mg/kg)% Decrease in Immobility
VS25 (Most Potent Derivative)3045%
Other DerivativesVariesUp to 35%

Q & A

Basic Questions

What are the optimal synthetic routes for N-[2-(chloromethyl)phenyl]acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves acetylation of 2-(chloromethyl)aniline using acetic anhydride under mild acidic or basic conditions. For example, a protocol analogous to the acetylation of N-(4-chloro-2-nitrophenyl)methane sulfonamide (as in ) can be adapted:

  • Reagents : 2-(chloromethyl)aniline, acetic anhydride, and a base (e.g., pyridine).
  • Conditions : Reflux in a non-polar solvent (e.g., acetonitrile) for 6–12 hours.
  • Isolation : Filtration and recrystallization from ethanol to achieve >95% purity.
    Key factors affecting yield include stoichiometric control of acetic anhydride and temperature modulation to avoid side reactions (e.g., hydrolysis of the chloromethyl group) .

How can NMR and IR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Expect signals at δ 2.1–2.3 ppm (acetamide CH₃), δ 4.6–4.8 ppm (CH₂Cl), and aromatic protons between δ 7.2–7.8 ppm.
  • ¹³C NMR : Peaks at ~170 ppm (C=O), 45–50 ppm (CH₂Cl), and aromatic carbons.
  • IR : Strong C=O stretch at ~1650 cm⁻¹ and C-Cl stretch at ~650 cm⁻¹.
    Cross-validate with single-crystal XRD (as in ) to resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

What nucleophilic substitution reactions are feasible at the chloromethyl group, and how do solvent/base systems affect regioselectivity?

Methodological Answer:
The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:

  • Amine Substitution : React with primary amines (e.g., ethylamine) in DMF at 60°C to form N-alkylated derivatives. Use triethylamine to neutralize HCl byproducts (analogous to ).
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while protic solvents (e.g., ethanol) may favor hydrolysis.
  • Regioselectivity : Steric hindrance at the ortho position (due to the acetamide group) directs substitution to the less hindered chloromethyl site .

How does the compound interact with biological targets, and what assays validate its bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET). Compare IC₅₀ values with known inhibitors (e.g., ’s chromenone derivatives).
  • Antimicrobial Activity : Conduct microdilution assays (MIC) against Gram-positive/negative bacteria. Use ciprofloxacin as a positive control.
  • Cellular Uptake : Track intracellular localization via confocal microscopy using a fluorescently tagged derivative .

What computational methods predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps (predicting charge transfer) and Molecular Electrostatic Potential (MESP) surfaces (identifying nucleophilic/electrophilic sites).
  • Docking Studies : Simulate binding to biological targets (e.g., COVID-19 main protease) using AutoDock Vina. Validate with MD simulations to assess binding stability (as in ) .

How to resolve contradictions in thermal stability data across studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Perform under inert atmosphere (N₂) at 10°C/min. Compare decomposition onset temperatures with literature.
  • Crystallographic Insights : Analyze hydrogen bonding and packing motifs (e.g., ’s head-to-tail interactions) to correlate stability with supramolecular architecture.
  • Controlled Replication : Standardize heating rates and sample mass to minimize experimental variability .

What are the challenges in chromatographic purification, and how to optimize methods?

Methodological Answer:

  • Column Selection : Use reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) for HPLC.
  • TLC Monitoring : Track reaction progress using silica plates (ethyl acetate/hexane, 1:1). Spots can be visualized under UV (254 nm) or via iodine staining.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to balance solubility and yield. Slow cooling minimizes impurity incorporation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(chloromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(chloromethyl)phenyl]acetamide

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